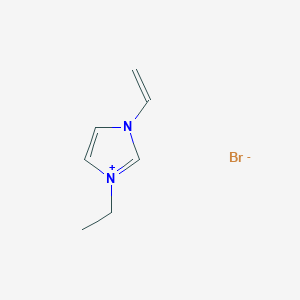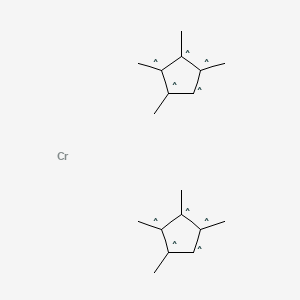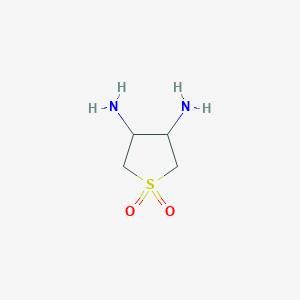![molecular formula C42H28N2S2 B6593863 9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene CAS No. 850018-19-8](/img/structure/B6593863.png)
9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene, also known as DBzA, is a chemical compound with the molecular formula C42H28N2S2 . It has a molecular weight of 624.82 .
Synthesis Analysis
While specific synthesis methods for DBzA were not found, anthracene-based derivatives are typically synthesized via Suzuki/Sonogashira cross-coupling reactions .Molecular Structure Analysis
The molecular structure of DBzA consists of an anthracene core with two 4-(6-methylbenzothiazole-2-yl)phenyl groups attached at the 9 and 10 positions . The exact mass of DBzA is 624.16939125 .Chemical Reactions Analysis
DBzA has been used as an electron transport material in the development of organic fluorescent electroluminescent (EL) devices . When doped into a hole transporting host material, DBzA functions as a blue emitter .Physical And Chemical Properties Analysis
DBzA has a high molecular weight of 624.82 . It has a topological polar surface area of 82.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Applications in Material Chemistry and Biological Systems
Anthracene derivatives have been explored for their utility in a range of applications due to their structural diversity and intriguing chemical properties. These applications span material chemistry, including their use in organic photochemistry, optical, electronic, and magnetic switches, and in the development of organic light-emitting devices (OLEDs). The unique photophysical properties of anthracene derivatives enable their use in probing DNA cleavage within biological systems, showcasing their potential in medicinal applications as anti-cancer agents, despite their inherent carcinogenic risks to certain organisms (Somashekar & Chetana, 2016).
Environmental and Technological Implications
The review also touches on the environmental and technological significance of anthracene derivatives, noting their roles beyond the medical field. For instance, their involvement in dyeing industries and potential as food colorants reflects the wide-ranging industrial interest in these compounds. The exploration of marine-derived fungi as producers of unique anthraquinones and derivatives highlights the ongoing search for novel substances with beneficial applications, underscoring the importance of sustainable and innovative approaches to material science (Fouillaud et al., 2016).
Zukünftige Richtungen
DBzA has shown promise in the field of organic electronics, particularly in the development of pure blue organic fluorescent EL devices . By optimizing the doping concentration, devices with high brightness, current efficiency, power efficiency, and external quantum efficiency have been realized . This suggests potential future applications of DBzA in the design and manufacture of high-performance EL devices.
Eigenschaften
IUPAC Name |
6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXCBRNQSHADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)anthracene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)






![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)


![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)